molecular formula C29H30N2O2 B11934101 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

Cat. No.: B11934101
M. Wt: 438.6 g/mol
InChI Key: VWBOQFANCXZMAU-UHFFFAOYSA-N
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Description

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is an organic compound belonging to the class of diphenylmethanes This compound is characterized by its complex structure, which includes a perhydroisoindol-4-one core with diphenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the perhydroisoindol-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions using diphenylmethane derivatives.

    Addition of the imino and methoxyphenyl groups: This can be done through condensation reactions with suitable amines and methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-Diphenyl-2-(1-imino-2-phenylethyl)perhydroisoindol-4-one: Similar structure but lacks the methoxy group.

    7,7-Diphenyl-2-(1-imino-2-(4-methoxyphenyl)ethyl)perhydroisoindol-4-one: Similar structure with the methoxy group at a different position.

Uniqueness

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is unique due to the presence of the methoxy group at the ortho position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one

InChI

InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3

InChI Key

VWBOQFANCXZMAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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